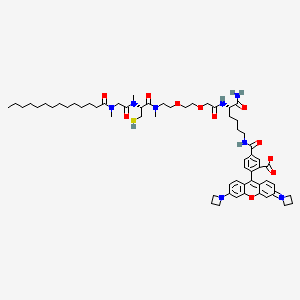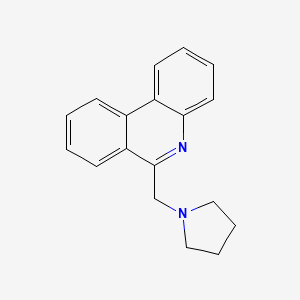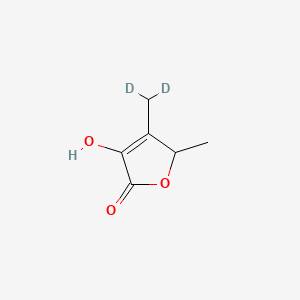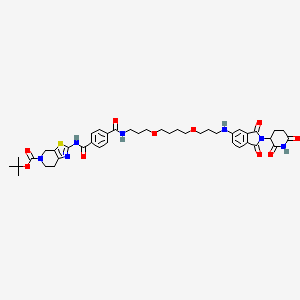
PROTAC Aster-A degrader-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC Aster-A degrader-1 is a compound designed to target and degrade the sterol transport protein Aster-A. This compound is part of the broader class of PROTACs (Proteolysis Targeting Chimeras), which are heterobifunctional molecules that induce the degradation of specific proteins by harnessing the cell’s natural protein degradation machinery .
Métodos De Preparación
The synthesis of PROTAC Aster-A degrader-1 involves the conjugation of three key components: a ligand that binds to the target protein Aster-A, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands . The synthetic route typically involves multiple steps of organic synthesis, including the formation of amide bonds and the use of protecting groups to ensure the correct assembly of the molecule. Industrial production methods would likely involve optimization of these synthetic steps to maximize yield and purity, as well as the development of scalable processes for large-scale production .
Análisis De Reacciones Químicas
PROTAC Aster-A degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.
Reduction: This reaction can reduce specific functional groups, altering the molecule’s overall structure and activity.
Substitution: This reaction can replace certain functional groups with others, potentially enhancing the molecule’s stability or binding properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups on the molecule .
Aplicaciones Científicas De Investigación
PROTAC Aster-A degrader-1 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of PROTAC Aster-A degrader-1 involves the recruitment of an E3 ubiquitin ligase to the target protein Aster-A. This recruitment leads to the ubiquitination of Aster-A, marking it for degradation by the proteasome. The PROTAC molecule acts catalytically, meaning it can induce the degradation of multiple copies of Aster-A without being consumed in the process . The molecular targets involved include the sterol transport protein Aster-A and the E3 ubiquitin ligase recruited by the PROTAC .
Comparación Con Compuestos Similares
PROTAC Aster-A degrader-1 can be compared to other PROTACs that target different proteins. Similar compounds include:
BRD4 degrader PROTAC: Targets the bromodomain-containing protein 4 (BRD4) and has applications in cancer therapy.
FAK PROTAC: Targets focal adhesion kinase (FAK) and has shown potential in suppressing metastasis in hepatocellular carcinoma.
ER-targeting PROTAC: Targets the estrogen receptor and is being explored for its potential in treating endocrine-resistant cancers.
The uniqueness of this compound lies in its specific targeting of the sterol transport protein Aster-A, which distinguishes it from other PROTACs that target different proteins and have different therapeutic applications .
Propiedades
Fórmula molecular |
C42H51N7O10S |
|---|---|
Peso molecular |
846.0 g/mol |
Nombre IUPAC |
tert-butyl 2-[[4-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]propoxy]butoxy]propylcarbamoyl]benzoyl]amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C42H51N7O10S/c1-42(2,3)59-41(56)48-19-16-31-33(25-48)60-40(45-31)47-36(52)27-10-8-26(9-11-27)35(51)44-18-7-23-58-21-5-4-20-57-22-6-17-43-28-12-13-29-30(24-28)39(55)49(38(29)54)32-14-15-34(50)46-37(32)53/h8-13,24,32,43H,4-7,14-23,25H2,1-3H3,(H,44,51)(H,45,47,52)(H,46,50,53) |
Clave InChI |
SBZKPBAZELGQJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)NCCCOCCCCOCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12369155.png)
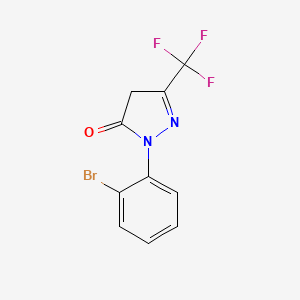
![(12R,18R,21S)-21-benzyl-20-methyl-12-(2-methylpropyl)-3-oxa-11,14,20,23,32,33,34-heptazatetracyclo[30.2.1.04,9.014,18]pentatriaconta-1(35),4,6,8,33-pentaene-10,13,19,22-tetrone](/img/structure/B12369163.png)

![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
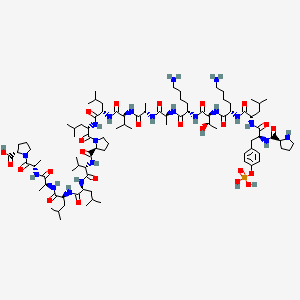

![tetrasodium;6-[2-[(E)-2-[(3E)-3-[(2E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-2-ylidene]ethylidene]-2-(4-sulfonatophenoxy)cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-1-yl]hexanoate](/img/structure/B12369195.png)
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)
